2-(4-Ethoxy-3,5-difluorophenyl)acetic acid
Overview
Description
2-(4-Ethoxy-3,5-difluorophenyl)acetic acid is an organic compound with the molecular formula C10H10F2O3 It is a derivative of phenylacetic acid, characterized by the presence of ethoxy and difluoro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid typically involves the introduction of ethoxy and difluoro groups onto a phenylacetic acid scaffold. One common method is the electrophilic aromatic substitution reaction, where ethoxy and difluoro groups are introduced sequentially under controlled conditions. The reaction may involve the use of reagents such as ethyl iodide and fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The process may also include purification steps like recrystallization and chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-3,5-difluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to yield different products.
Substitution: The ethoxy and difluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium ethoxide (NaOEt) or sodium fluoride (NaF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce partially or fully hydrogenated aromatic compounds.
Scientific Research Applications
2-(4-Ethoxy-3,5-difluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and difluoro groups can influence the compound’s binding affinity and specificity, affecting its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylacetic acid: Lacks the ethoxy group, which may result in different chemical and biological properties.
2,5-Difluorophenylacetic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2,3-Difluorophenylacetic acid: Another isomer with distinct properties due to the position of the fluorine atoms.
Uniqueness
2-(4-Ethoxy-3,5-difluorophenyl)acetic acid is unique due to the presence of both ethoxy and difluoro groups, which confer specific chemical reactivity and potential biological activities. This combination of substituents can enhance its utility in various research and industrial applications compared to its analogs.
Properties
IUPAC Name |
2-(4-ethoxy-3,5-difluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-10-7(11)3-6(4-8(10)12)5-9(13)14/h3-4H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRHYUNNDFVJHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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